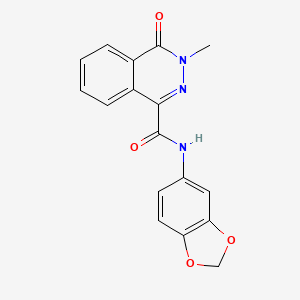

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

CAS No.:

Cat. No.: VC10193076

Molecular Formula: C17H13N3O4

Molecular Weight: 323.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3O4 |

|---|---|

| Molecular Weight | 323.30 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxophthalazine-1-carboxamide |

| Standard InChI | InChI=1S/C17H13N3O4/c1-20-17(22)12-5-3-2-4-11(12)15(19-20)16(21)18-10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H,18,21) |

| Standard InChI Key | FWKDCYSEDVBEKJ-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCO4 |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(C=C3)OCO4 |

Introduction

N-(1,3-benzodioxol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound that, despite its detailed chemical structure, lacks comprehensive information in the available literature. This article aims to provide an overview of its chemical properties and potential biological activities based on related compounds and general principles of organic chemistry.

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of phthalazine derivatives with appropriate amines or carboxylic acid derivatives. A common method might involve the use of coupling reagents like N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Biological Activities

While specific biological data for this compound is not available, related phthalazine derivatives have shown various biological activities, including antimicrobial and anticancer properties. The benzodioxole moiety is known for its presence in compounds with biological activity, such as certain neurotransmitter modulators.

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial Activity | Interference with bacterial cell wall synthesis or DNA replication. |

| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume